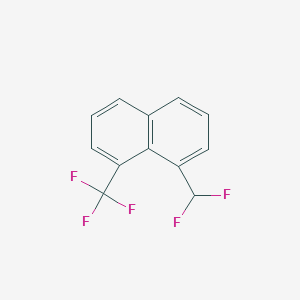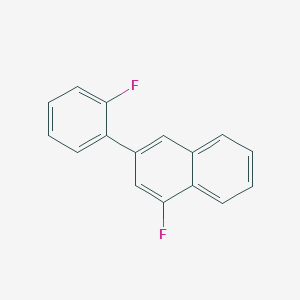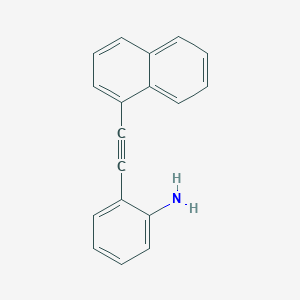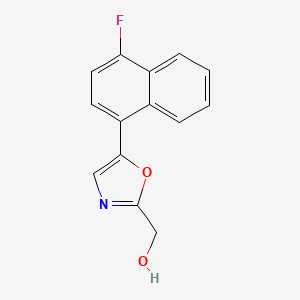![molecular formula C12H19NO4 B11868502 2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane](/img/structure/B11868502.png)
2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane is a spirocyclic compound that features a unique structural motif. This compound is characterized by the presence of a spiro junction, where two rings share a single atom. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane typically involves the annulation of cyclopentane or four-membered rings. The process employs readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can regenerate the hydroxyl group.
Applications De Recherche Scientifique
2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane involves its interaction with molecular targets and pathways. The spirocyclic structure provides a unique three-dimensional profile that can interact with various enzymes and receptors. The Boc group can be removed under acidic conditions, revealing the active amine, which can then participate in further biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Boc-7-oxo-5-oxa-2-azaspiro[3.4]octane
- 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane
- 2-Boc-6-hydroxy-8-oxa-2-azaspiro[3.4]octane
Uniqueness
2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
tert-butyl 5-hydroxy-7-oxo-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-12(7-13)5-8(14)4-9(12)15/h9,15H,4-7H2,1-3H3 |
Clé InChI |
IFYKXXALUFNFRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


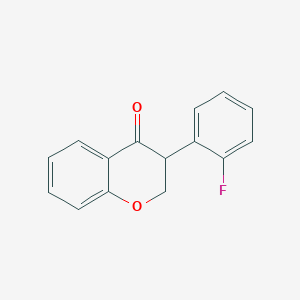
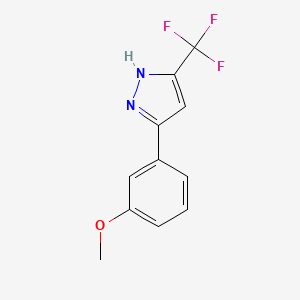
![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one](/img/structure/B11868447.png)


![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)
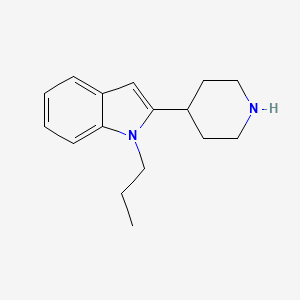
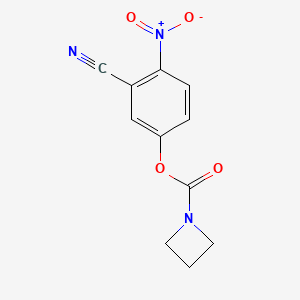
![3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11868480.png)
